1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a chemical compound with a unique structure that includes a piperazine ring substituted with a fluoropropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 3,3-dimethylpiperazine with a fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated group can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one: A similar compound with an acetyl group instead of a fluoropropanol group.
2-(3,3-Dimethylpiperazin-1-yl)acetic acid: Another related compound with an acetic acid group.
Uniqueness
1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is unique due to its fluorinated alcohol group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H19FN2O |
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Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(3,3-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-9(2)7-12(4-3-11-9)6-8(13)5-10/h8,11,13H,3-7H2,1-2H3 |
InChI Key |
XTGFXYMDRLRXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)CC(CF)O)C |
Origin of Product |
United States |
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